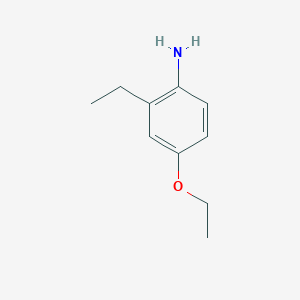

4-ethoxy-2-ethylBenzenamine

Description

4-Ethoxy-2-ethylbenzenamine is a substituted aniline derivative with an ethoxy group (-OCH₂CH₃) at the para position (C4) and an ethyl group (-CH₂CH₃) at the ortho position (C2) on the benzene ring. Its molecular formula is C₁₀H₁₅NO, with a molecular weight of 165.23 g/mol (calculated).

Properties

CAS No. |

104338-29-6 |

|---|---|

Molecular Formula |

C10H15NO |

Molecular Weight |

165.23 g/mol |

IUPAC Name |

4-ethoxy-2-ethylaniline |

InChI |

InChI=1S/C10H15NO/c1-3-8-7-9(12-4-2)5-6-10(8)11/h5-7H,3-4,11H2,1-2H3 |

InChI Key |

RWKBLWAGZOGSLH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)OCC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-ethylaniline can be achieved through several methods:

-

Nitration and Reduction

Step 1: Nitration of 4-ethoxytoluene using a mixture of concentrated sulfuric acid and nitric acid to form 4-ethoxy-2-nitrotoluene.

-

Direct Amination

Industrial Production Methods

In industrial settings, the production of 4-Ethoxy-2-ethylaniline typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalytic hydrogenation is often preferred for its efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-ethylaniline undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form corresponding amines or other reduced products using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), alkyl halides, nitric acid.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated, alkylated, or nitrated derivatives.

Scientific Research Applications

4-Ethoxy-2-ethylaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Employed in the study of enzyme interactions and metabolic pathways involving aniline derivatives.

Medicine: Investigated for its potential use in the development of pharmaceutical compounds with therapeutic properties.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-ethylaniline involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby affecting their catalytic activity.

Metabolic Pathways: It can be metabolized by liver enzymes, leading to the formation of reactive intermediates that may interact with cellular components.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Features |

|---|---|---|---|---|

| 4-Ethoxy-2-ethylbenzenamine | C₁₀H₁₅NO | 165.23 | -OCH₂CH₃ (C4), -CH₂CH₃ (C2) | Enhanced steric bulk, lipophilic |

| 4-Ethoxybenzenamine | C₈H₁₁NO | 137.18 | -OCH₂CH₃ (C4) | Simpler structure, lower MW |

| 2-Ethyl-4-methoxybenzenamine | C₉H₁₃NO | 151.21 | -OCH₃ (C4), -CH₂CH₃ (C2) | Methoxy vs. ethoxy substitution |

| 4-Methoxybenzenamine (p-anisidine) | C₇H₉NO | 123.15 | -OCH₃ (C4) | Common aniline derivative |

| 4-Ethoxy-2-nitrobenzenamine | C₈H₁₀N₂O₃ | 182.18 | -OCH₂CH₃ (C4), -NO₂ (C2) | Electron-withdrawing nitro group |

Key Comparisons :

Electronic Effects: The ethoxy group (-OCH₂CH₃) in 4-ethoxy-2-ethylbenzenamine donates electrons via resonance, activating the ring toward electrophilic substitution. This effect is stronger than that of the methoxy group (-OCH₃) in 2-ethyl-4-methoxybenzenamine due to increased alkyl chain length . The ethyl group (-CH₂CH₃) at C2 exerts a weaker electron-donating inductive effect compared to substituents like -NH₂ or -OCH₃.

Physical Properties: The molecular weight of 4-ethoxy-2-ethylbenzenamine (165.23 g/mol) is higher than simpler analogs like 4-ethoxybenzenamine (137.18 g/mol), leading to a higher boiling point and lower water solubility due to increased hydrophobicity . Compared to 4-ethoxy-2-nitrobenzenamine (182.18 g/mol), the absence of a nitro group (-NO₂) in the target compound reduces polarity and melting point .

Reactivity and Applications :

- Nucleophilic Substitution : The ethoxy group can undergo demethylation or act as a leaving group under acidic conditions, a reactivity shared with 4-ethoxybenzenamine .

- Electrophilic Aromatic Substitution (EAS) : The ethyl and ethoxy substituents direct EAS to specific positions. For example, nitration or sulfonation would likely occur at C5 or C6 due to meta/para-directing effects of the substituents .

- Biological Activity : Substituted anilines are precursors in pharmaceuticals and dyes. The ethyl group may enhance lipid solubility, improving membrane permeability in drug candidates compared to methoxy derivatives .

Research Findings and Data

Thermochemical Data :

- While direct thermochemical data for 4-ethoxy-2-ethylbenzenamine is unavailable, analog compounds like 4-methoxybenzenamine exhibit enthalpy of formation (ΔfH°) values around -185 kJ/mol in the liquid phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.